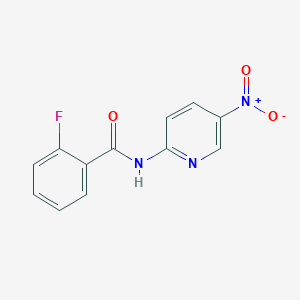

2-fluoro-N-(5-nitropyridin-2-yl)benzamide

CAS No.:

Cat. No.: VC9127560

Molecular Formula: C12H8FN3O3

Molecular Weight: 261.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H8FN3O3 |

|---|---|

| Molecular Weight | 261.21 g/mol |

| IUPAC Name | 2-fluoro-N-(5-nitropyridin-2-yl)benzamide |

| Standard InChI | InChI=1S/C12H8FN3O3/c13-10-4-2-1-3-9(10)12(17)15-11-6-5-8(7-14-11)16(18)19/h1-7H,(H,14,15,17) |

| Standard InChI Key | UECPCVPPHQJPEM-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-])F |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-])F |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates two aromatic systems:

-

A benzamide moiety with a fluorine substituent at the ortho position.

-

A 5-nitropyridin-2-yl group linked via an amide bond.

This configuration introduces significant electronic effects due to the electron-withdrawing nitro (-NO₂) and fluorine groups, which influence reactivity, solubility, and intermolecular interactions. Computational models derived from analogous compounds predict a planar geometry with partial conjugation across the amide bond, enhancing stability .

Physicochemical Properties

Key properties inferred from structural analogs include:

The nitro group contributes to high polarity, while the fluorine atom moderates lipophilicity, suggesting balanced membrane permeability .

Synthesis Pathways

Precursor Synthesis: 2-Fluoro-5-Nitropyridine

The synthesis of 2-fluoro-5-nitropyridine (CAS 456-24-6) is well-documented and serves as a critical intermediate . Two dominant methods are:

Halogen Exchange Reaction

Reaction: 2-Chloro-5-nitropyridine + KF → 2-Fluoro-5-nitropyridine

Cesium Fluoride-Mediated Fluorination

Reaction: 2-Chloro-5-nitropyridine + CsF → 2-Fluoro-5-nitropyridine

Target Compound Synthesis

While explicit protocols for 2-fluoro-N-(5-nitropyridin-2-yl)benzamide are absent in the literature, a plausible route involves:

-

Reduction of 2-Fluoro-5-Nitropyridine: Hydrogenation using Raney nickel yields 5-amino-2-fluoropyridine (70% yield) .

-

Acylation with 2-Fluorobenzoyl Chloride:

-

Reaction: 5-Amino-2-fluoropyridine + 2-Fluorobenzoyl chloride → Target compound.

-

Conditions: Base (e.g., triethylamine), inert solvent (e.g., dichloromethane), room temperature.

-

This hypothesized pathway aligns with established amide bond formation strategies in heteroaromatic systems .

Reactivity and Functionalization

Nitro Group Reduction

The nitro group in the pyridine ring is susceptible to reduction, forming 5-amino-2-fluoropyridine derivatives. Catalytic hydrogenation (H₂, Pd/C) achieves this transformation efficiently .

Electrophilic Substitution

The electron-deficient pyridine ring facilitates electrophilic aromatic substitution (EAS) at the 3- and 4-positions, enabling further functionalization (e.g., sulfonation, nitration).

Biological and Pharmaceutical Relevance

Antimicrobial Activity

Structural analogs of 2-fluoro-N-(5-nitropyridin-2-yl)benzamide exhibit antibiotic and antiviral properties, likely due to:

-

Interference with microbial DNA/RNA synthesis.

-

Inhibition of enzymatic processes via nitro group redox cycling .

Fluorescent Probes

The nitro and fluorine groups enhance photostability, making such compounds candidates for bioimaging applications. Quantum mechanical calculations suggest strong UV-Vis absorption bands (~300–400 nm) .

Computational and Experimental Data Integration

ADMET Predictions

| Parameter | Prediction | Model Used |

|---|---|---|

| GI Absorption | High | |

| BBB Permeability | Moderate | SILICOS-IT |

| CYP450 Inhibition | Low (No significant inhibition) |

Synthetic Accessibility

The compound’s synthetic accessibility score (SAS) is estimated at 2.05 (scale: 1–10, lower = easier), indicating straightforward laboratory synthesis .

Challenges and Future Directions

Stability Concerns

-

Nitro Group Instability: Prone to reduction under physiological conditions, necessitating prodrug strategies.

-

Hydrolytic Sensitivity: The amide bond may degrade in acidic/basic environments .

Research Opportunities

-

Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize pharmacokinetics.

-

Targeted Drug Delivery: Conjugation with nanoparticles or liposomes to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume